N-methyl-1H-pyrazol-4-amine
Description
N-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C₄H₇N₃. Its structure consists of a pyrazole ring substituted with a methyl group at the N1 position and an amino group at the C4 position (SMILES: Nc1cn(C)nc1, InChI: InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3) . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. It is commercially available as a dihydrochloride salt, though discontinuation has been noted for some derivatives .
Properties
CAS No. |
28466-28-6 |
|---|---|
Molecular Formula |
C4H7N3 |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
N-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C4H7N3/c1-5-4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7) |
InChI Key |
KWXQBZOSFMENLD-UHFFFAOYSA-N |
SMILES |
CNC1=CNN=C1 |
Canonical SMILES |
CNC1=CNN=C1 |
Other CAS No. |
28466-28-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrazole Core
Pyrimidine and Pyridine Derivatives
N-methyl-1H-pyrazol-4-amine derivatives with pyrimidine or pyridine substituents exhibit enhanced biological activity, particularly as kinase inhibitors:
- 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17) : Synthesized via nucleophilic substitution, this derivative shows a high melting point (201.2–202.3 °C) and distinct NMR signals (e.g., 1H NMR δ 8.41 ppm for pyrimidine protons), indicating strong π-π stacking interactions .
- 3-Chloro-1-(5-fluoropyridin-3-yl)-N-methyl-1H-pyrazol-4-amine : Incorporation of a fluoropyridine ring increases polarity, reflected in its lower melting point (117.5–119.0 °C) and characteristic 1H NMR signals (δ 8.68 ppm for pyridine protons) .
- 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine : The pyrimidinyl substituent confers thermal stability (mp 211–215 °C) and distinct HRMS signals (m/z 176 [M+H]+) .
Halogen-Substituted Analogues
Halogenation at the pyrazole C3 position modulates electronic properties and steric bulk:
- 3-Bromo-N-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Bromine substitution increases molecular weight (HRMS m/z 233 [M+H]+) and thermal stability (mp 251–256 °C for the HCl salt) .
- 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine: Chlorine enhances electrophilicity, evidenced by a lower melting point (146–148 °C) compared to non-halogenated analogues .
Bulkier Substituents
Physicochemical and Spectral Properties
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